molecular formula C17H18ClFN6O2 B2445241 N-(4-chloro-2-fluorophenyl)-2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide CAS No. 1251586-06-7

N-(4-chloro-2-fluorophenyl)-2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide

Cat. No.: B2445241
CAS No.: 1251586-06-7
M. Wt: 392.82
InChI Key: GQPRXPGWPSBRPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-fluorophenyl)-2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide is a useful research compound. Its molecular formula is C17H18ClFN6O2 and its molecular weight is 392.82. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity

Compounds similar to N-(4-chloro-2-fluorophenyl)-2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide have been synthesized and tested for anticonvulsant activity. Some of these compounds, such as 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, exhibited potent activity against maximal electroshock-induced seizures in rats, indicating potential use in the treatment of epilepsy (J. Kelley et al., 1995).

Anti-Inflammatory Activity

N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetamides, a related class of compounds, have demonstrated significant anti-inflammatory activity. This suggests potential therapeutic applications in conditions characterized by inflammation (K. Sunder & Jayapal Maleraju, 2013).

Herbicidal Activity

Compounds structurally similar to this compound have been found to possess excellent herbicidal activity. This highlights their potential use in agriculture for weed control (M. Moran, 2003).

Antimicrobial and Anticancer Properties

Several derivatives of 1,2,4-triazolo[4,3-a]pyrazines have shown promising results in antimicrobial and anticancer studies. These compounds, by virtue of their structural similarities, could be potential candidates for drug development in these areas (B. N. Reddy et al., 2015).

Pharmaceutical Applications

Related compounds, specifically beta-amino amides incorporating fused heterocycles like triazolopiperazines, have been evaluated as inhibitors for dipeptidyl peptidase IV (DPP-IV). This suggests potential applications in the treatment of type 2 diabetes (Dooseop Kim et al., 2005).

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-[8-[methyl(propyl)amino]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN6O2/c1-3-7-23(2)15-16-22-25(17(27)24(16)8-6-20-15)10-14(26)21-13-5-4-11(18)9-12(13)19/h4-6,8-9H,3,7,10H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPRXPGWPSBRPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)C1=NC=CN2C1=NN(C2=O)CC(=O)NC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.